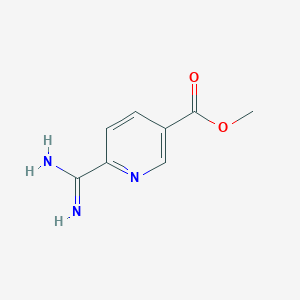
Methyl 6-carbamimidoylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-carbamimidoylpyridine-3-carboxylate is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carbamimidoyl and carboxylate groups. Its molecular formula is C8H9N3O2, and it is known for its versatility in chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-carbamimidoylpyridine-3-carboxylate typically involves the reaction of 6-aminopyridine-3-carboxylic acid with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a catalyst like triethylamine to facilitate the reaction. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-carbamimidoylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoyl or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-carbamimidoylpyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 6-carbamimidoylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-methylpyridine-3-carboxylate
- 6-Methylpyridine-3-carboxylic acid
- Ethyl 6-methylpyridine-2-carboxylate
Comparison: Methyl 6-carbamimidoylpyridine-3-carboxylate is unique due to its carbamimidoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H9N3O2 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
methyl 6-carbamimidoylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-13-8(12)5-2-3-6(7(9)10)11-4-5/h2-4H,1H3,(H3,9,10) |
InChI-Schlüssel |
FCKVILMKYGGNPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


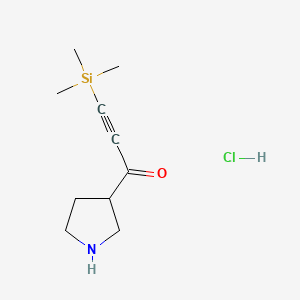
![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)

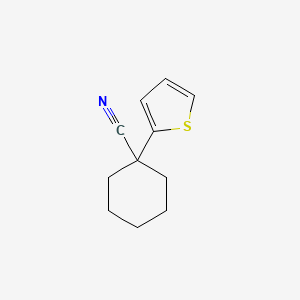

![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
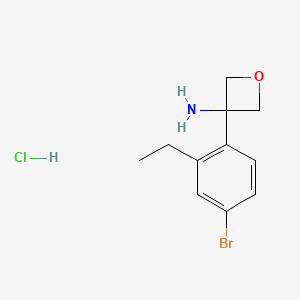
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)

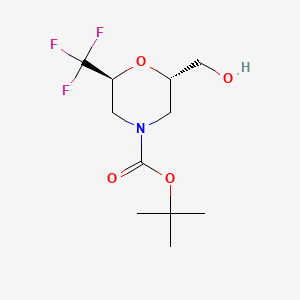
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
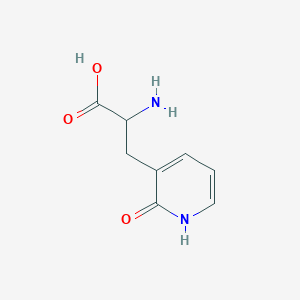
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)

